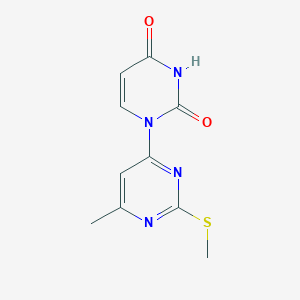
cyclopentyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopentyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate and related compounds often involves multistep chemical reactions that may include cycloaddition, lactone cleavage, and dehydration or reduction steps. For instance, 4,6-Dichloro-2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones obtained from cycloaddition of 2H-1,4-oxazin-2-ones and alkene compounds undergo lactone cleavage with alcohols to yield tetrahydro-5-hydroxy-6-oxo-2-pyridinecarboxylates, which can then be transformed into various pyridine- or piperidinecarboxylates through further chemical modifications (Dubois, Fannes, Compernolle, & Hoornaert, 1996).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as X-ray diffraction, which provides detailed insights into their crystallographic parameters and conformation. The structure of related compounds, like 1-(4-chlorophenacyl)-4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one, has been determined, showcasing the dihedral angles between phenyl and heterocycle planes and the formation of molecular aggregates (Albov, Rybakov, Babaev, & Aslanov, 2005).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Cyclopentyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is involved in complex chemical syntheses and transformations, illustrating its versatility as a building block in organic chemistry. A notable method involves a one-pot, multi-component process that synthesizes cyclopentyl and cyclohexyl annealed pyridines, highlighting its role in creating compounds with potential pharmaceutical applications (Yehia, Polborn, & Müller, 2002). This process underscores the compound's utility in synthesizing structurally complex and biologically relevant molecules, such as those found in the vitamin B6 family and various alkaloids, which are crucial in pharmaceutical chemistry.
Crystal Structure Analysis
The compound's derivatives have been subject to crystal structure analyses to understand their molecular configurations better and how these affect their physical and chemical properties. For instance, the study of anticonvulsant enaminones revealed insights into their hydrogen bonding and structural disorders, contributing to the field of medicinal chemistry and drug design (Kubicki, Bassyouni, & Codding, 2000). These analyses are crucial for designing more effective drugs by understanding the structural basis of their activity.
Medicinal Chemistry Applications
The exploration of cyclopentyl derivatives extends to their potential in medicinal chemistry, particularly as anticonvulsant and antibacterial agents. Research into the transformation of similar compounds has yielded new derivatives with weak antibacterial activity, demonstrating the ongoing interest in developing novel therapeutic agents from this chemical framework (Anusevičius et al., 2014). Such studies are pivotal for discovering new drugs and understanding how structural modifications can enhance or diversify biological activity.
Environmental and Material Science Applications
Beyond pharmaceuticals, cyclopentyl derivatives have shown potential in environmental and material sciences. For example, their structural motifs have been investigated for use in controlled-release herbicides, highlighting the intersection of chemistry and agricultural technology (Mehltretter et al., 1974). This research underscores the broad applicability of such compounds in developing sustainable agricultural practices and materials.
Propiedades
IUPAC Name |
cyclopentyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3/c1-10-16(18(23)24-11-5-2-3-6-11)13(9-15(22)21-10)12-7-4-8-14(19)17(12)20/h4,7-8,11,13H,2-3,5-6,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZFAADRBUFEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)


![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)
![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)
![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)
![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)
![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)
